

# Application Notes: Measuring De Novo Protein Synthesis with Sordarin Sodium

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## Compound of Interest

Compound Name: Sordarin sodium

Cat. No.: B1324554

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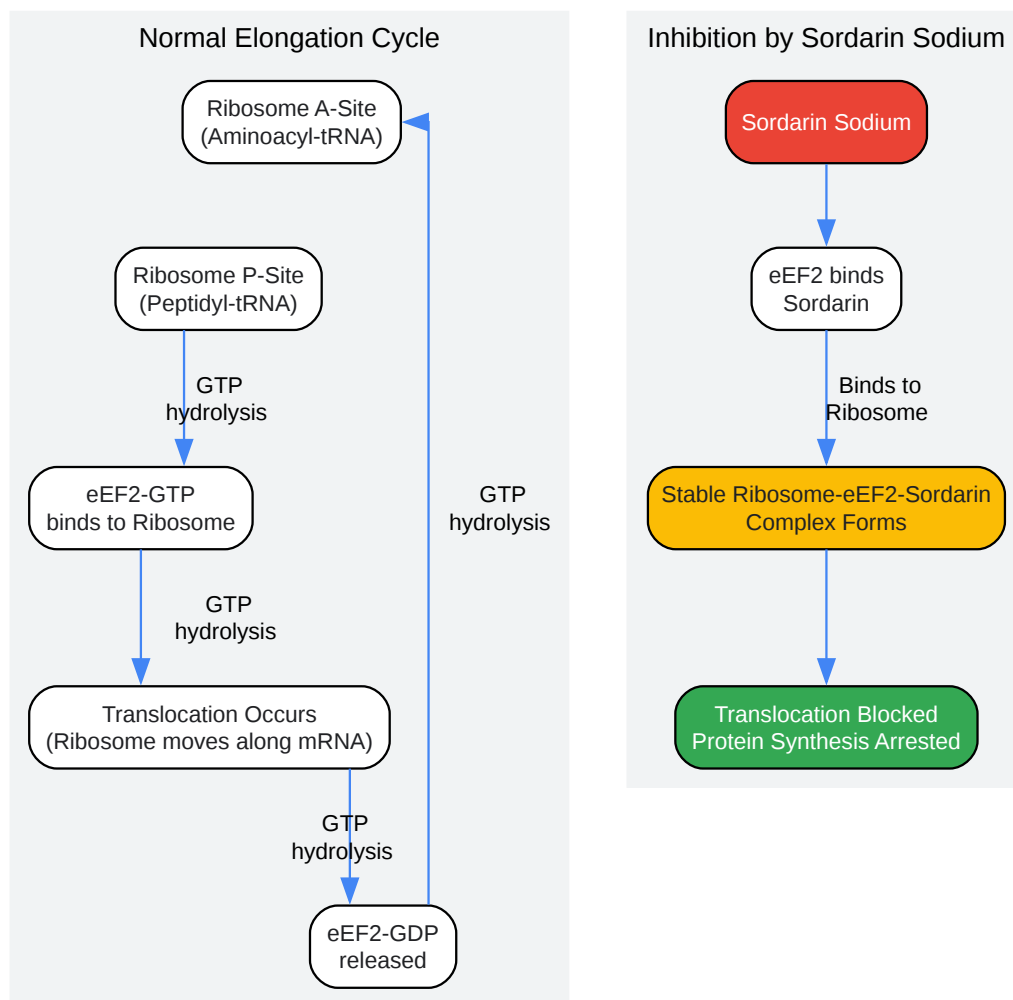
## Introduction

Sordarin and its derivatives, such as **Sordarin sodium**, are a class of antifungal agents that selectively inhibit protein synthesis in fungi.[1][2] Unlike many antifungals that target the cell membrane, Sordarin has a unique mode of action, targeting the elongation phase of translation.[3][4] It specifically inhibits the function of eukaryotic elongation factor 2 (eEF2), an essential protein for the translocation of ribosomes along mRNA.[5] This specific and potent inhibition makes **Sordarin sodium** a valuable tool for researchers studying fungal protein synthesis, screening for new antifungal compounds, and investigating the mechanisms of translational control. A key advantage of Sordarin is its high selectivity for fungal eEF2, showing negligible effects on mammalian protein synthesis machinery, which ensures that observed effects are specific to the fungal cells in a mixed or host-pathogen model.

## Mechanism of Action

**Sordarin sodium** exerts its inhibitory effect by targeting eukaryotic elongation factor 2 (eEF2). During the elongation cycle of protein synthesis, eEF2 catalyzes the GTP-dependent translocation of the peptidyl-tRNA from the A-site to the P-site of the ribosome, thereby moving the ribosome one codon down the mRNA. Sordarin functions by binding to eEF2 and stabilizing the eEF2-ribosome complex. This action effectively locks eEF2 onto the ribosome, preventing its release and blocking the translocation step, which halts further polypeptide chain elongation and arrests protein synthesis. The function of **Sordarin sodium** is also dependent on the diphthamide modification on eEF2.

## Mechanism of Sordarin Sodium Action

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Caption: **Sordarin sodium** binds to eEF2, stabilizing its interaction with the ribosome and stalling translation.

## Quantitative Data

The inhibitory activity of Sordarin and its derivatives varies among different fungal species. The following table summarizes the 50% inhibitory concentrations (IC<sub>50</sub>s) for in vitro protein synthesis assays.

Compound	Fungal Species	IC <sub>50</sub> (µg/mL)	Reference
Sordarin	Candida albicans	0.03	
Sordarin	Candida glabrata	0.03	
Sordarin	Cryptococcus neoformans	0.06	
Sordarin	Candida krusei	>100	
Sordarin	Candida parapsilosis	>100	
GR135402	Candida albicans	0.03	
GR135402	Candida glabrata	0.06	
GR135402	Cryptococcus neoformans	0.12	

Note: Data extracted from studies on Sordarin and its derivatives. GR135402 is a sordarin derivative.

## Experimental Protocols

### Protocol 1: In Vitro Protein Synthesis Assay (Poly(U)-Directed)

This assay measures the effect of **Sordarin sodium** on protein synthesis in a cell-free system by quantifying the incorporation of a radiolabeled amino acid ([<sup>14</sup>C]Phenylalanine) into a polypeptide chain, directed by a synthetic poly(U) mRNA template.

Materials:

- S-30 cell-free lysates from the target fungal species

- **Sordarin sodium**
- [ $^{14}\text{C}$ ]Phenylalanine ([ $^{14}\text{C}$ ]Phe)
- Polyuridylic acid (poly(U))
- Reaction Buffer (20 mM HEPES-KOH pH 7.4, 150 mM potassium acetate, 10 mM magnesium acetate, 20 mM DTT)
- Energy Mix (450  $\mu\text{M}$  ATP, 100  $\mu\text{M}$  GTP, 24 mM phosphocreatine, 70  $\mu\text{g/mL}$  creatine phosphokinase)
- RNA-guard RNase inhibitor
- Trichloroacetic acid (TCA), 5% (vol/vol)
- Scintillation fluid

Procedure:

- Prepare the reaction mixture in a 50  $\mu\text{L}$  final volume containing: Reaction Buffer, Energy Mix, RNA-guard, 0.5 mg/mL poly(U), and 0.75  $\mu\text{M}$  [ $^{14}\text{C}$ ]Phe.
- Add the desired concentration of **Sordarin sodium** or vehicle control (e.g., DMSO) to the reaction tubes.
- Initiate the reaction by adding the fungal cell-free lysate.
- Incubate the reaction at 30°C for 60 minutes.
- Stop the reaction by adding 5% TCA.
- Boil the samples for 20 minutes to hydrolyze aminoacyl-tRNAs and precipitate the newly synthesized polypeptides.
- Allow the samples to precipitate at 4°C for 1 hour.
- Collect the precipitate by filtering the samples through glass fiber filters.

- Wash the filters with 5% TCA and then ethanol.
- Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.
- Calculate the percentage of inhibition relative to the vehicle control.

## Protocol 2: Measurement of De Novo Protein Synthesis in Whole Fungal Cells

This protocol measures the rate of new protein synthesis within intact, living fungal cells by monitoring the incorporation of a radiolabeled amino acid, typically [<sup>35</sup>S]Methionine.

### Materials:

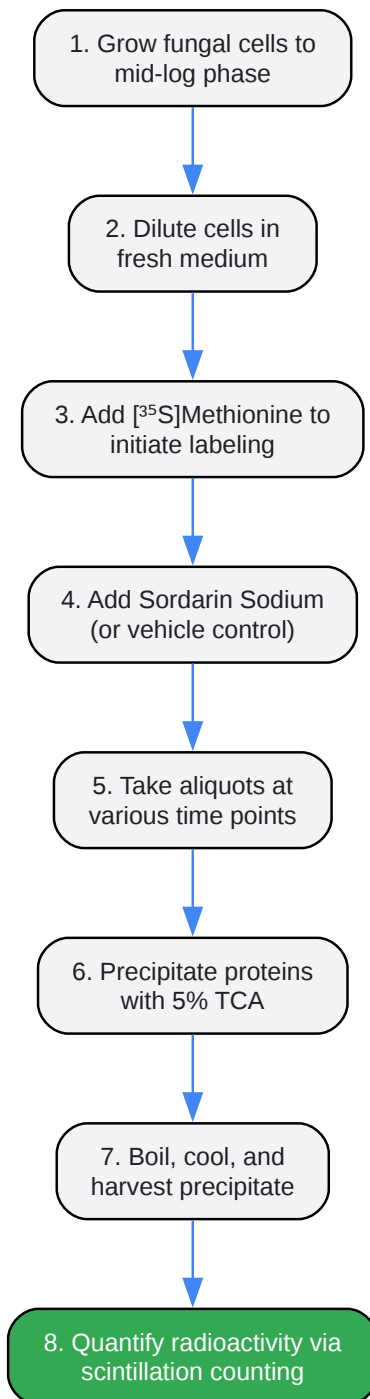
- Log-phase culture of the target fungal species (e.g., *Candida albicans*)
- Appropriate growth medium (e.g., Yeast Nitrogen Base without amino acids)
- [<sup>35</sup>S]Methionine
- **Sordarin sodium**
- Trichloroacetic acid (TCA), 5% (vol/vol)
- Sodium dodecyl sulfate (SDS), 1.5% (wt/vol) for RNA synthesis control
- Liquid scintillation fluid

### Procedure:

- Grow fungal cells in the appropriate medium to the mid-logarithmic phase.
- Harvest the cells and dilute them in fresh medium to a density of  $5 \times 10^5$  cells/mL.
- Pre-incubate the cell suspension at 37°C to allow the cells to equilibrate.
- Add a pulse of [<sup>35</sup>S]Methionine to the cell culture to initiate the labeling of newly synthesized proteins.

- Immediately after adding the radiolabel, add **Sordarin sodium** at the desired final concentration (or vehicle control). Time zero corresponds to the moment of compound addition.
- At regular time intervals (e.g., 0, 15, 30, 60 minutes), remove aliquots of the cell suspension.
- To stop the reaction and precipitate proteins, add TCA to each aliquot to a final concentration of 5%.
- Boil the samples for 20 minutes.
- Cool the samples and allow them to precipitate at 4°C for 1 hour.
- Collect the precipitated material on glass fiber filters.
- Wash the filters with cold 5% TCA, followed by ethanol.
- Dry the filters and quantify the radioactivity by liquid scintillation counting.
- Plot the incorporated radioactivity over time for both treated and untreated samples to determine the rate of protein synthesis inhibition.

## Workflow for Whole-Cell De Novo Protein Synthesis Assay

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Caption: Experimental workflow for measuring protein synthesis inhibition by **Sordarin sodium** in whole cells.

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